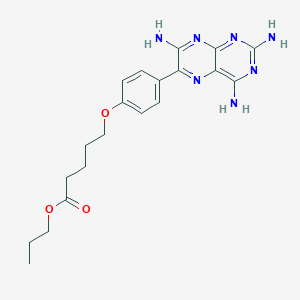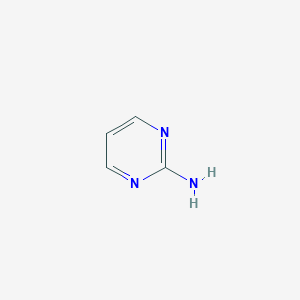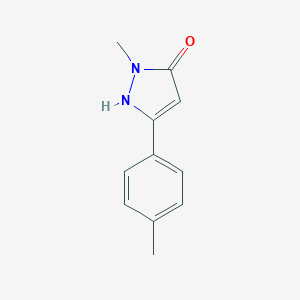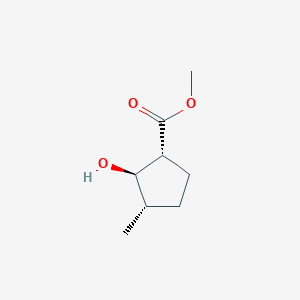
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)-, also known as Methyl 2-hydroxy-3-methylcyclopentanecarboxylate, is a chemical compound with various applications in scientific research. This compound is widely used in the synthesis of natural products and pharmaceuticals due to its unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various applications in scientific research. It is commonly used in the synthesis of natural products and pharmaceuticals. For example, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is a key intermediate in the synthesis of (-)-Lycorine, a natural alkaloid with anti-tumor and anti-viral activities. It is also used in the synthesis of (+)-Piperitone, a natural compound with insecticidal and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. For example, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
Biochemische Und Physiologische Effekte
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have insecticidal and anti-tumor activities. In addition, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it has a unique chemical structure that can be used as a building block for the synthesis of various natural products and pharmaceuticals. However, there are also some limitations to the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in lab experiments. For example, it is relatively unstable and can decompose over time. It is also toxic in high doses and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in scientific research. One direction is the synthesis of new natural products and pharmaceuticals using Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate as a building block. Another direction is the investigation of the mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate and its effects on various enzymes and neurotransmitters in the body. Furthermore, the development of new methods for the synthesis of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate and its derivatives could also be an area of future research.
Conclusion:
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is a chemical compound with various applications in scientific research. It is commonly used in the synthesis of natural products and pharmaceuticals due to its unique chemical structure. Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various biochemical and physiological effects, including anti-inflammatory, analgesic, insecticidal, and anti-tumor activities. Although there are some limitations to the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in lab experiments, its advantages make it a valuable tool for scientific research. There are also several future directions for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in scientific research, including the synthesis of new natural products and pharmaceuticals, the investigation of its mechanism of action, and the development of new synthesis methods.
Synthesemethoden
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate can be synthesized through various methods. One of the most common methods is the Diels-Alder reaction between 2-methylfuran and methyl vinyl ketone. This reaction produces a mixture of isomers, and the desired product can be isolated through column chromatography. Another method involves the reaction of 2-methylcyclopentanone with methyl chloroformate in the presence of a base. This method produces a single isomer of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate.
Eigenschaften
CAS-Nummer |
170234-09-0 |
|---|---|
Produktname |
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl (1R,2R,3S)-2-hydroxy-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-7,9H,3-4H2,1-2H3/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
FMYPLDHLBRTIBX-RRKCRQDMSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@@H]1O)C(=O)OC |
SMILES |
CC1CCC(C1O)C(=O)OC |
Kanonische SMILES |
CC1CCC(C1O)C(=O)OC |
Synonyme |
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



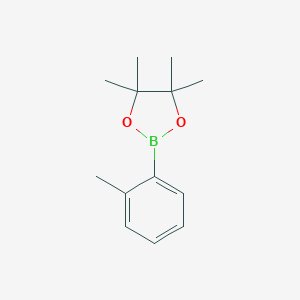
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
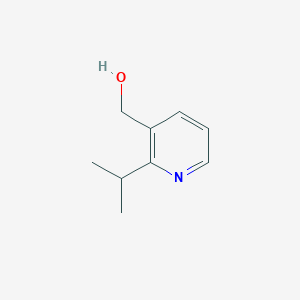
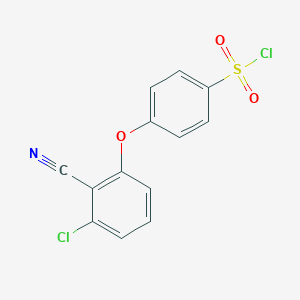
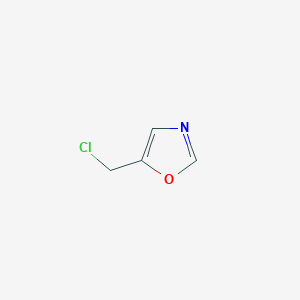
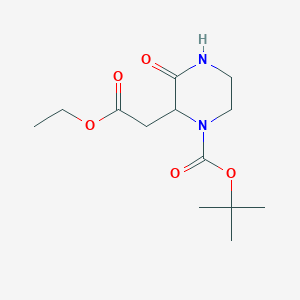
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
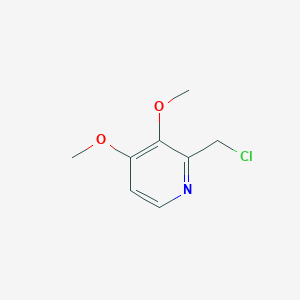
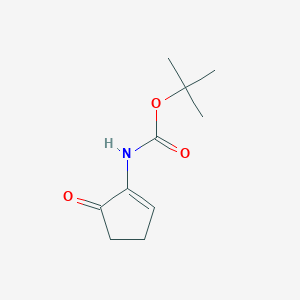
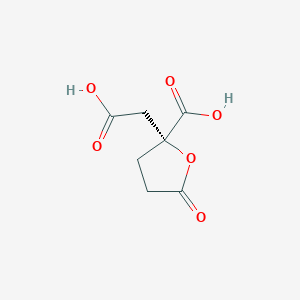
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
